Lipophilicity vs. Ethyl Ester Analog
Methyl 6-amino-2-methylnicotinate exhibits a lower calculated lipophilicity (XLogP = 0.8) compared to its ethyl ester analog (XLogP = 1.1) and possesses an additional hydrogen bond donor (2 vs. 1 for the ethyl analog) [1][2]. This difference in physicochemical profile directly influences chromatographic retention, aqueous solubility, and partitioning behavior in multi-phase reaction systems.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.8 |
| Comparator Or Baseline | Ethyl 6-amino-2-methylnicotinate: XLogP = 1.1 |
| Quantified Difference | ΔXLogP = +0.3 (ethyl analog is more lipophilic) |
| Conditions | Computed by XLogP3 method, PubChem 2024.11.20 |
Why This Matters
The 37.5% higher lipophilicity of the ethyl analog alters chromatographic retention times and solubility profiles, making direct method transfer between these analogs problematic without revalidation.
- [1] PubChem CID 55252884. Methyl 6-amino-2-methylnicotinate: Computed Properties (XLogP = 0.8). View Source
- [2] PubChem CID 86676792. Ethyl 6-amino-2-methylnicotinate: Computed Properties (XLogP = 1.1, H-bond donor count = 1). View Source
